molecular formula C7H4F2O2 B8414576 4,6-Difluorobenzo[d][1,3]dioxole

4,6-Difluorobenzo[d][1,3]dioxole

Cat. No. B8414576
M. Wt: 158.10 g/mol
InChI Key: VNGSOZLZQCZHPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-Difluorobenzo[d][1,3]dioxole is a useful research compound. Its molecular formula is C7H4F2O2 and its molecular weight is 158.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C7H4F2O2

Molecular Weight

158.10 g/mol

IUPAC Name

4,6-difluoro-1,3-benzodioxole

InChI

InChI=1S/C7H4F2O2/c8-4-1-5(9)7-6(2-4)10-3-11-7/h1-2H,3H2

InChI Key

VNGSOZLZQCZHPQ-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C(=CC(=C2)F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

3,5-Difluorobenzene-1,2-diol (10 g, 69 mmol) was dissolved in dry N,N-dimethylformamide (100 mL), treated with cesium carbonate (56 g, 170 mmol) and stirred for 30 min at 20° C. Bromochloromethane (12 g, 90 mmol) was added and the mixture was heated and stirred at 60° C. for 19 h. After cooling, the mixture was shaken with water (100 mL) and diethyl ether (100 mL). The aqueous phase was extracted again with ether (50 mL). The combined extracts were washed with water (2×20 mL), washed with saturated NaCl (1×10 mL) and dried (Na2SO4). The bulk of the ether was removed by atmospheric distillation through a 300 mm Vigreux column. The pressure was reduced to 75 mmHg and the product was distilled at 70-90° C. to give the title compound as a thick oil (3.0 g, 28%): 1H NMR (400 MHz, CDCl3) δ 6.45 (m, 1H), 6.42 (d, J=2.4 Hz, 1H), 6.39 (d, J=2.4 Hz, 1H), 6.02 (s, 2H); 19F NMR (376 MHz, CDCl3) δ −117.99, −135.90; EIMS m/z 158.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
cesium carbonate
Quantity
56 g
Type
reactant
Reaction Step Two
Quantity
12 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Four
Yield
28%

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